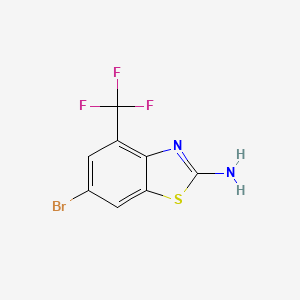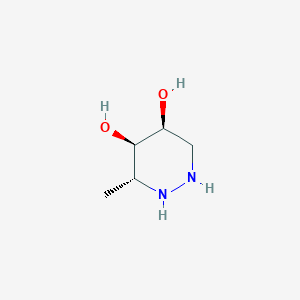
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED is a copolymer derived from styrene and maleic acid. This compound is characterized by the partial esterification of maleic acid with 2-butoxyethanol and termination with cumene. It is known for its versatile applications in various industries due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED typically involves the copolymerization of styrene and maleic anhydride, followed by partial esterification with 2-butoxyethanol. The reaction is usually carried out in the presence of a free radical initiator under controlled temperature conditions to ensure proper polymerization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific conditions. The process is optimized to achieve high yield and purity, with careful control over reaction parameters such as temperature, pressure, and initiator concentration .
Análisis De Reacciones Químicas
Types of Reactions
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The ester groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the polymer .
Aplicaciones Científicas De Investigación
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED has a wide range of applications in scientific research:
Chemistry: Used as a dispersant for pigments and as a leveling agent in coatings.
Biology: Employed in the preparation of nanoparticles for drug delivery systems.
Medicine: Investigated for its potential use in biomedical applications, such as tissue engineering and drug delivery.
Industry: Utilized in the production of films, shampoos, and paper slurries
Mecanismo De Acción
The mechanism of action of POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED involves its interaction with various molecular targets. The ester groups can form hydrogen bonds with other molecules, while the styrene units provide hydrophobic interactions. These interactions contribute to the compound’s ability to act as a dispersant, leveling agent, and stabilizer in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL PROPYL ESTER, CUMENE TERMINATED
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL 2-BUTOXYETHYL ESTER, AMMONIUM SALT
Uniqueness
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED is unique due to its specific esterification with 2-butoxyethanol and cumene termination. This gives it distinct properties, such as enhanced solubility in ketones, ethers, and alkali, making it suitable for specialized applications in various industries .
Propiedades
Número CAS |
160611-50-7 |
|---|---|
Fórmula molecular |
C21H18N2O4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1171159.png)

![N-[2-(2-chlorophenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1171170.png)
